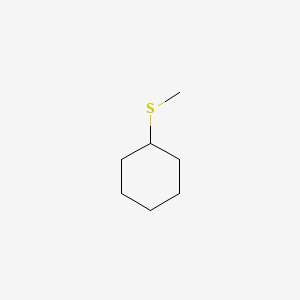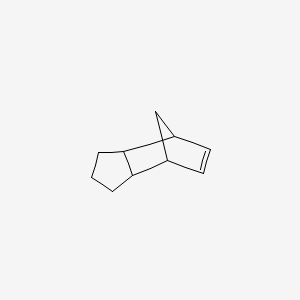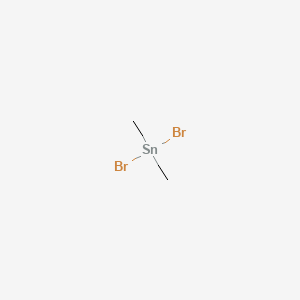
Dimethyltin dibromide
Overview
Description
Dimethyltin dibromide, also known as dibromodimethyltin , has the chemical formula (CH₃)₂SnBr₂ . It is an organotin compound with a molecular weight of 308.59 g/mol . This colorless solid is used in various applications, including as a stabilizer for polyvinyl chloride (PVC) and a catalyst in chemical processes .
Synthesis Analysis
This compound can be synthesized by reacting methyl bromide with tin in the presence of methanol and magnesium . The yield of this reaction is approximately 66% .
Molecular Structure Analysis
The molecular structure of this compound consists of two methyl groups (CH₃ ) attached to a central tin atom (Sn ), with two bromine atoms (Br ) completing the coordination . The compound adopts a tetrahedral geometry around the tin atom.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including transmetalation reactions with other organohalides. For example, it reacts with alkyl halides to form different organotin compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Complex Formation and Infrared Spectra
Dimethyltin dibromide is known for forming crystalline salts with ions like Me2SnX3– and Me2SnX42–. These salts display distinct infrared spectra, suggesting that the methyl groups in this compound occupy equatorial positions in a trigonal bipyramidal structure. This information is crucial for understanding the molecular geometry of such compounds (Clark & Wilkins, 1966).
2. Adducts with Carbonyl Donors
Research indicates that this compound forms 1:1 adducts with donors like N,N-dimethylformamide and aromatic carbonyl donors. These adducts show a pentacoordinated configuration around the tin atom, highlighting the versatile binding nature of this compound in coordination chemistry (Matsubayashi, Tanaka & Okawara, 1968).
3. Interaction with Sulfides and Crystal Structures
This compound reacts with trimeric dimethyltin sulfide to form complexes that have been analyzed using X-ray crystallography. These studies provide insights into the bonding and structural aspects of organotin compounds (Shcherbakov et al., 1987).
4. Insecticidal Activity of Tin(IV) Complexes
A study on the synthesis of tin(IV) complexes involving this compound revealed their potential insecticidal properties. This research opens up new possibilities for the use of organotin compounds in pest control (Agrawal et al., 2016).
5. Synthesis of Molecular Adducts
Research demonstrates the synthesis of molecular adducts of dimethyltin(IV) dibromide with para-substituted meso-tetraphenylporphyrin. This study contributes to our understanding of organotin chemistry and its potential applications in materials science (Zabardasti, Kakanejadifard & Asadi, 2006).
6. Catalytic Oxidation in Water
This compound has been used as a catalyst for the selective oxidation of 1,2-diols in water. This catalytic property is significant for organic synthesis and industrial chemical processes (William, Kuriyama & Onomura, 2013).
Mechanism of Action
Target of Action
Dimethyltin dibromide is a chemical compound with the formula (CH3)2SnBr2
Biochemical Pathways
One study has shown that organotin compounds can be synthesized through a one-pot reaction involving dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids . .
Action Environment
It’s known that the properties and effects of chemical compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyltin dibromide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, where it can act as an inhibitor or activator depending on the specific biochemical context. The interactions of this compound with these biomolecules often involve coordination bonds with the tin atom, leading to changes in the conformation and activity of the target proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, which in turn affects the Wnt signaling pathway and cytoskeletal development . This compound can also induce changes in gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cytotoxicity in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes . This compound can also interact with other metabolic enzymes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.
Properties
IUPAC Name |
dibromo(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQOGRRQASQAR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182036 | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-47-7 | |
| Record name | Dibromodimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromo(dimethyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


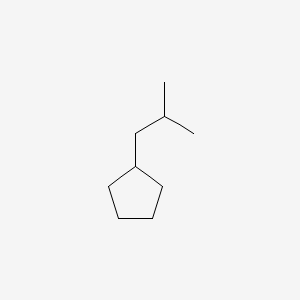
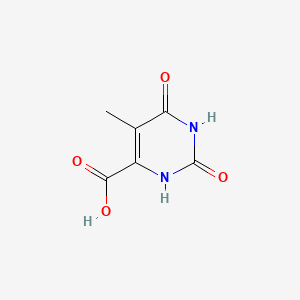
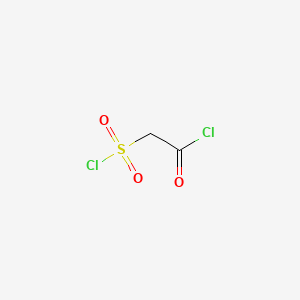
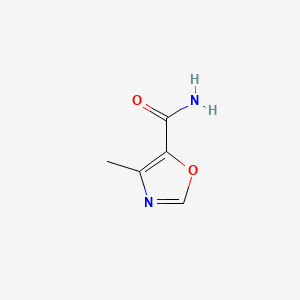


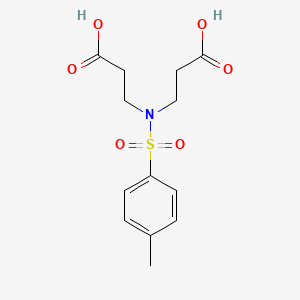
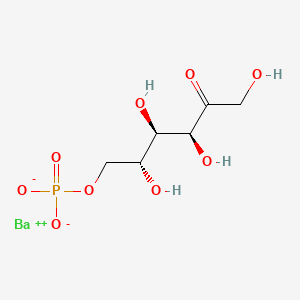
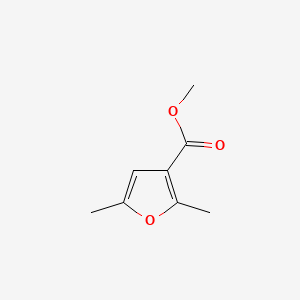
![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)
